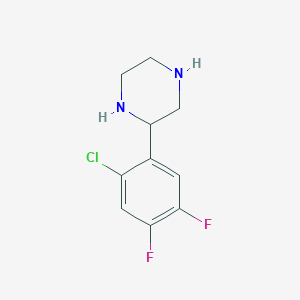
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the third position, a nitro group at the fourth position, and a propanoic acid moiety attached to the fifth position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Hydroxy-4-nitro-1,2-oxazol-5-yl)propanoic acid.
Reduction: 3-(3-Methoxy-4-amino-1,2-oxazol-5-yl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
類似化合物との比較
3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(4-Nitro-1,2-oxazol-5-yl)propanoic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)acetic acid: Has a shorter carbon chain, which can influence its chemical properties and applications.
Uniqueness: The presence of both the methoxy and nitro groups in 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
861591-89-1 |
|---|---|
分子式 |
C7H8N2O6 |
分子量 |
216.15 g/mol |
IUPAC名 |
3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11) |
InChIキー |
SIUVETIISOKNQL-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
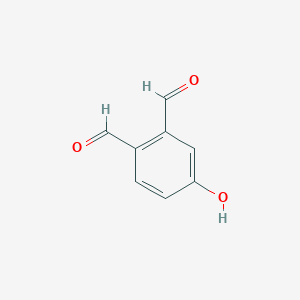
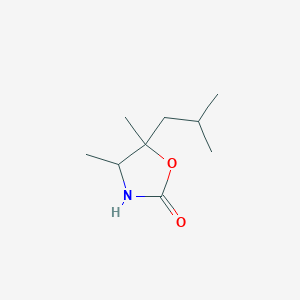
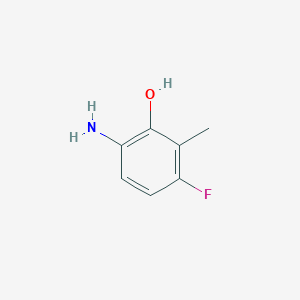
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
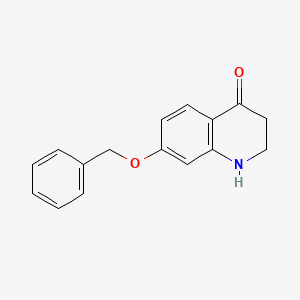
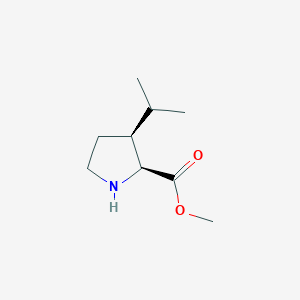


![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)

